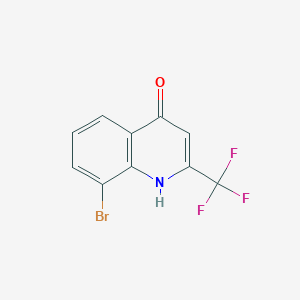

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDMDQACCBVSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384902 | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587885-87-8, 59108-43-9 | |

| Record name | 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587885-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

This technical guide provides a detailed overview of the known physicochemical properties of the chemical compound 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Compound Identity

-

IUPAC Name: 8-bromo-2-(trifluoromethyl)quinolin-4-ol

-

CAS Number: 1421469-53-0

-

Molecular Formula: C₁₀H₅BrF₃NO

-

Canonical SMILES: C1=CC=C2C(=C1Br)N=C(C(=C2)O)C(F)(F)F

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 308.05 g/mol |

| Appearance | Solid |

| Melting Point | 245 - 247 °C |

| Boiling Point | 362.7 ± 42.0 °C at 760 mmHg (Predicted) |

| pKa | 6.36 ± 0.20 (Predicted) |

| LogP | 3.39 (Predicted) |

| Storage Temperature | Room Temperature |

Note: Some values are predicted based on computational models and may not have been experimentally confirmed.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not widely available in published literature. However, the following section describes a standard methodology for determining the melting point of a solid organic compound, a critical parameter for identity and purity assessment.

Protocol: Melting Point Determination by Capillary Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a heating block, a thermometer or temperature sensor, and a viewing lens.

-

Heating: The apparatus is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement as the temperature approaches the expected melting point.

-

Observation: The sample is observed through the viewing lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure compound, this range is typically narrow (0.5 - 2 °C).

Diagrams

The following diagrams illustrate logical workflows relevant to the characterization of a chemical compound.

Caption: Workflow for Physicochemical Characterization.

This guide provides a summary of the available physicochemical data for this compound. For further in-depth analysis and experimental determination of properties, it is recommended to consult specialized analytical laboratories.

An In-depth Technical Guide to 8-bromo-2-(trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromo-2-(trifluoromethyl)quinolin-4-ol is a halogenated and trifluoromethyl-substituted derivative of the quinolin-4-ol scaffold. The quinoline ring system is a fundamental heterocyclic motif present in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] The introduction of a bromine atom and a trifluoromethyl group can profoundly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. This guide provides a comprehensive overview of the structure, nomenclature, properties, and potential applications of 8-bromo-2-(trifluoromethyl)quinolin-4-ol, based on available chemical data and the established knowledge of related quinolinone derivatives.

Structure and Nomenclature

The structural and naming conventions for 8-bromo-2-(trifluoromethyl)quinolin-4-ol are detailed below, including its important tautomeric form.

IUPAC Nomenclature and Tautomerism

The preferred IUPAC name for this compound is 8-bromo-2-(trifluoromethyl)quinolin-4-ol . However, it is important to recognize that quinolin-4-ols exist in a tautomeric equilibrium with their corresponding quinolin-4(1H)-one form.[3][4] In many cases, the keto (one) form is the more stable tautomer.[3] Therefore, the compound can also be named 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one . The CAS registry number for this compound is 59108-43-9.[5]

Caption: IUPAC nomenclature and tautomeric relationship.

Molecular Formula and Weight

The molecular formula of the compound is C₁₀H₅BrF₃NO.[5][6] This gives it a molecular weight of approximately 292.05 g/mol .[5]

Physicochemical Properties

A summary of the available and calculated physicochemical properties of 8-bromo-2-(trifluoromethyl)quinolin-4-ol is presented in the table below. It is important to note that much of this data is sourced from safety data sheets and may be based on computational predictions rather than experimental determination.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅BrF₃NO | [5][6] |

| Molecular Weight | 292.05 g/mol | [5] |

| CAS Number | 59108-43-9 | [5] |

| Melting Point | 136 °C | [5] |

| Boiling Point | 275.5 °C at 760 mmHg | [5] |

| Density | 1.724 g/cm³ | [5] |

| Flash Point | 120.4 °C | [5] |

| Elemental Analysis | C: 41.13%, H: 1.73%, Br: 27.36%, F: 19.52%, N: 4.80%, O: 5.48% | [6] |

Synthesis

Caption: A proposed generalized synthetic workflow.

Proposed Experimental Protocol (General)

This protocol is a generalized procedure and would require optimization for the specific synthesis of 8-bromo-2-(trifluoromethyl)quinolin-4-ol.

Step 1: Condensation

-

In a round-bottom flask, 2-bromoaniline is reacted with a suitable trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.

-

The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid).

-

The mixture is heated to reflux for several hours to form the intermediate enamine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

Step 2: Cyclization

-

The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.

-

The reaction is maintained at this temperature for a short period (e.g., 30-60 minutes).

-

After cooling, the reaction mixture is diluted with a non-polar solvent like hexane, causing the product to precipitate.

-

The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Analysis

Experimental spectroscopic data for 8-bromo-2-(trifluoromethyl)quinolin-4-ol is not currently available in public databases. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling patterns would depend on the electronic effects of the bromo and trifluoromethyl substituents. A broad singlet for the N-H proton of the quinolin-4-one tautomer would likely be observed at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon atoms in the molecule. The carbon atom of the carbonyl group (C4) in the quinolin-4-one tautomer would appear significantly downfield (around 170-180 ppm). The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.

-

IR Spectroscopy: The infrared spectrum would be expected to show a strong absorption band for the C=O stretch of the quinolin-4-one tautomer in the region of 1650-1690 cm⁻¹. N-H and O-H stretching bands would be observed in the region of 3000-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of CO and CF₃ groups.

Biological Activity

While no specific biological studies on 8-bromo-2-(trifluoromethyl)quinolin-4-ol have been published, the quinolin-4-one scaffold is a well-known pharmacophore with a broad range of biological activities.[9][10]

Potential Areas of Application

Based on the activities of related compounds, 8-bromo-2-(trifluoromethyl)quinolin-4-ol could be investigated for the following properties:

-

Anticancer Activity: Many quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[1][11]

-

Antimicrobial Activity: The quinolone class of antibiotics is based on the 4-quinolone structure. It is plausible that this compound could exhibit antibacterial or antifungal properties.[1][9]

-

Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory effects.[1]

-

Antimalarial Activity: Quinolines are a cornerstone of antimalarial drug discovery, with chloroquine and mefloquine being prominent examples.[2]

Further research is required to determine if 8-bromo-2-(trifluoromethyl)quinolin-4-ol possesses any of these biological activities and to elucidate its potential mechanisms of action.

Conclusion

8-bromo-2-(trifluoromethyl)quinolin-4-ol is a synthetic heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. While specific experimental data on its synthesis, spectroscopy, and biological activity are limited in the public domain, this guide provides a foundational understanding based on its structure and the well-documented properties of the broader class of quinolin-4-one derivatives. The presence of both bromine and a trifluoromethyl group makes it an interesting candidate for further investigation and a valuable building block for the synthesis of more complex molecules. Researchers are encouraged to use the generalized protocols and predictive data herein as a starting point for their own experimental work.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 5. 8-BROMO-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL - Safety Data Sheet [chemicalbook.com]

- 6. staigent.com [staigent.com]

- 7. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the anticipated spectral data (NMR, IR, MS) for the compound 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No: 59108-43-9). Due to the current lack of publicly available experimental spectra for this specific molecule, this guide presents a detailed theoretical analysis based on its chemical structure and a review of spectral data for analogous compounds. It includes predicted data tables, generalized experimental protocols for acquiring such data, and a workflow diagram for spectral analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a research or drug development setting.

Introduction

This compound is a halogenated and trifluoromethylated derivative of 4-hydroxyquinoline. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties. The structural characterization of this molecule is fundamentally reliant on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectral features of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and a comparative analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11-12 | Singlet (broad) | 1H | OH |

| ~8.0-8.2 | Doublet | 1H | H-5 |

| ~7.8-8.0 | Doublet | 1H | H-7 |

| ~7.5-7.7 | Triplet | 1H | H-6 |

| ~7.0-7.2 | Singlet | 1H | H-3 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-4 |

| ~148 | C-2 (quartet, J ≈ 275 Hz) |

| ~140 | C-8a |

| ~135 | C-7 |

| ~128 | C-5 |

| ~125 | C-6 |

| ~122 | CF₃ (quartet, J ≈ 30 Hz) |

| ~120 | C-4a |

| ~118 | C-8 |

| ~105 | C-3 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1640-1620 | Strong | C=O stretch (keto tautomer) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1150 | Strong | C-F stretch |

| 850-750 | Strong | C-H out-of-plane bend |

| 700-600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 291/293 | ~1:1 | [M]⁺/ [M+2]⁺ |

| 263/265 | [M-CO]⁺ | |

| 222 | [M-Br]⁺ | |

| 194 | [M-Br-CO]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: Spectral width of 16 ppm, relaxation delay of 1-2 s, 16-32 scans.

-

Processing: Fourier transform, phase correction, and baseline correction. Reference the solvent peak.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of 240 ppm, relaxation delay of 2-5 s, 1024 or more scans.

-

Processing: Fourier transform, phase correction, and baseline correction. Reference the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

-

Processing: Background subtraction.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduction Method: Direct insertion probe or GC inlet.

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduction Method: Direct infusion or LC inlet.

-

Solvent Flow Rate: 5-10 µL/min.

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Mass Analyzer: Quadrupole, TOF, or Orbitrap.

-

Scan Range: m/z 50-500.

-

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a novel compound like this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

Conclusion

Mechanism of action of trifluoromethylquinoline derivatives in biological systems.

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethylquinoline Derivatives in Biological Systems

Introduction

The quinoline scaffold is a prominent heterocyclic structure integral to a wide array of biologically active compounds.[1] The incorporation of a trifluoromethyl (CF3) group into this scaffold often enhances metabolic stability, bioavailability, and overall biological efficacy.[1][2] Consequently, trifluoromethylquinoline derivatives have emerged as a significant class of molecules in drug discovery, demonstrating a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity

Trifluoromethylquinoline derivatives exhibit potent anticancer activity through diverse mechanisms, primarily centered on the inhibition of key signaling pathways, disruption of cellular machinery, and induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism of action for many trifluoromethylquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration.[3] Derivatives have been identified as potent inhibitors of various kinases including Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[4][5][6] Inhibition of these upstream kinases disrupts downstream signaling cascades, often leading to cell cycle arrest and the activation of apoptotic pathways.[4][5] For instance, certain derivatives cause cell cycle arrest at the G2/M phase and induce apoptosis, a programmed cell death mechanism crucial for eliminating cancerous cells.[5] This is often mediated through the p53/Bax-dependent apoptotic pathway.[7] Other compounds function by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell division.[5][7]

Caption: Kinase inhibition and apoptosis induction by trifluoromethylquinolines.

Quantitative Data: In Vitro Cytotoxicity and Kinase Inhibition

The anticancer efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and specific kinases.

| Compound Class/Name | Target Cell Line / Kinase | IC50 (µM) | Reference |

| Quinazoline Derivative (10b) | PC3 (Prostate Cancer) | 3.02 | [8] |

| LNCaP (Prostate Cancer) | 3.45 | [8] | |

| K562 (Leukemia) | 3.98 | [8] | |

| Quinazoline Derivative (15) | MCF-7 (Breast Cancer) | 0.0977 | [5] |

| EGFR (Kinase) | 0.0728 | [5] | |

| VEGFR-2 (Kinase) | 0.0523 | [5] | |

| 2,8-Bis(trifluoromethyl)quinoline Derivative | HL-60 (Leukemia) | 10 | [9] |

| 4-(2-fluorophenoxy)quinoline (16) | c-Met (Kinase) | 0.0011 | [6] |

| HT-29 (Colon Cancer) | 0.08 | [6] | |

| MKN-45 (Gastric Cancer) | 0.22 | [6] | |

| A549 (Lung Cancer) | 0.07 | [6] | |

| 3-Substituted Quinoline (15d) | PDGF-RTK (Kinase) | <0.02 | [10] |

Antimicrobial Activity

Trifluoromethyl-substituted quinolines and isoquinolines represent a promising class of antimicrobial agents, with potent activity against a range of pathogens, including drug-resistant strains.[11]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The proposed mechanism of action for these compounds is analogous to that of fluoroquinolone antibiotics.[11] They target and inhibit essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, repair, and recombination. By stabilizing the covalent complex between the topoisomerase and bacterial DNA, the compounds prevent the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.[11]

Caption: Inhibition of bacterial topoisomerases by trifluoromethyl-isoquinolines.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus (MRSA, VRSA) | Gram-positive | 4 - 8 | [11] |

| Enterococcus faecium (VRE) | Gram-positive | 4 - 8 | [11] | |

| Clostridium difficile | Gram-positive | 4 - 16 | [11] | |

| HSN739 | Staphylococcus aureus (MRSA, VRSA) | Gram-positive | 4 - 8 | [11] |

| QQ1, QQ5, QQ6 | Staphylococcus aureus | Gram-positive | 1.22 | [12] |

| QQ2, QQ6 | Clinically Resistant Staphylococcus spp. | Gram-positive | 2.44 - 9.76 | [12] |

MRSA: Methicillin-resistant S. aureus; VRSA: Vancomycin-resistant S. aureus; VRE: Vancomycin-resistant Enterococcus.

Anti-inflammatory and Other Activities

Anti-inflammatory Mechanism

Trifluoromethylquinoline derivatives have demonstrated significant anti-inflammatory properties. One mechanism involves the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[13] By reducing the phosphorylation of IκBα and the p65 subunit of NF-κB, these compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13] Some derivatives also exhibit anti-inflammatory and analgesic effects through the release of nitric oxide (NO), which contributes to a favorable safety profile with reduced ulcerogenic potential.[14]

Activity in Neurodegenerative Diseases

In the context of neurodegenerative disorders like Alzheimer's disease, certain quinoline derivatives act as selective inhibitors of Acetylcholinesterase (AChE).[15][16] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy for managing the cognitive symptoms of Alzheimer's.[15]

Experimental Protocols

The evaluation of trifluoromethylquinoline derivatives involves a standard cascade of in vitro assays. The following are generalized protocols for key experiments.

Caption: General experimental workflow for evaluating bioactive quinoline derivatives.

Cell Viability (MTT) Assay

This protocol determines the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.[1]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO2) to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline derivative in the complete medium. Replace the old medium with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., DMSO < 0.5%). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting cell viability (%) against the log of the compound concentration.

Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a kinase assay buffer.

-

Compound Addition: Add the trifluoromethylquinoline derivative at various concentrations to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the kinase activity. This is often done using luminescence-based methods that measure the amount of ATP remaining (e.g., Kinase-Glo®) or by detecting the phosphorylated substrate using specific antibodies (e.g., ELISA).

-

IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) from an overnight culture, adjusting it to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the trifluoromethylquinoline derivative in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion

Trifluoromethylquinoline derivatives are a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their mechanisms of action are diverse, ranging from the targeted inhibition of kinases in cancer to the disruption of essential DNA replication machinery in bacteria. The addition of the trifluoromethyl group consistently proves to be a valuable strategy for enhancing biological activity. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to advancing these promising compounds into next-generation therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial and Antioxidant Secondary Metabolites from Trifolium baccarinii Chiov. (Fabaceae) and Their Mechanisms of Antibacterial Action - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel Brominated Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The introduction of bromine atoms to the quinoline ring can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential. This technical guide provides an in-depth overview of the biological activity screening of novel brominated quinolines, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays are provided, along with a summary of quantitative activity data and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Biological Activities of Brominated Quinolines

The following tables summarize the in vitro biological activities of various novel brominated quinoline derivatives against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Brominated Quinolines (IC50 values in µM)

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | - | - |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 µg/mL | - | - |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 15.0 µg/mL | - | - |

| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | > 50 µg/mL | - | - |

| 7-Bromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | > 50 µg/mL | - | - |

| 7-Bromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | > 50 µg/mL | - | - |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | C6 | - | 5-FU | 258.3 |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | HeLa | - | 5-FU | 240.8 |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | HT29 | - | 5-FU | 249.1 |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | 15.4 | 5-FU | 258.3 |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa | 26.4 | 5-FU | 240.8 |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 | 15.0 | 5-FU | 249.1 |

| 6,8-Dibromo-5-nitroquinoline (17) | C6 | 50.0 | 5-FU | 258.3 |

| 6,8-Dibromo-5-nitroquinoline (17) | HeLa | 24.1 | 5-FU | 240.8 |

| 6,8-Dibromo-5-nitroquinoline (17) | HT29 | 26.2 | 5-FU | 249.1 |

Note: Some IC50 values were reported in µg/mL and have been presented as such.[1] Conversion to µM requires the molecular weight of the specific compound.

Table 2: Antimicrobial Activity of Brominated Quinolines (MIC values in µg/mL)

| Compound ID/Name | Bacterial Strain | MIC (µg/mL) |

| Novel Quinoline Derivatives (General) | Bacillus cereus | 3.12 - 50 |

| Novel Quinoline Derivatives (General) | Staphylococcus aureus | 3.12 - 50 |

| Novel Quinoline Derivatives (General) | Pseudomonas aeruginosa | 3.12 - 50 |

| Novel Quinoline Derivatives (General) | Escherichia coli | 3.12 - 50 |

Note: The data represents a range of MIC values observed for a series of novel quinoline derivatives.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel brominated quinolines.

Anticancer Activity Screening

1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., HeLa, HT29, C6)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (brominated quinolines) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

2. DNA Laddering Assay for Apoptosis

This assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

-

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

TE buffer

-

Agarose

-

TAE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

-

-

Procedure:

-

Cell Harvesting: Harvest both floating and adherent cells from the culture plates. Centrifuge to pellet the cells.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.

-

RNA and Protein Digestion: Add RNase A and incubate, then add Proteinase K and incubate.

-

DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

-

DNA Precipitation: Precipitate the DNA with ethanol and resuspend the pellet in TE buffer.

-

Agarose Gel Electrophoresis: Prepare a 1.5-2% agarose gel in TAE buffer containing a DNA stain. Load the DNA samples mixed with loading dye into the wells.

-

Visualization: Run the gel until the dye front has migrated an appropriate distance. Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments of different sizes indicates apoptosis.

-

Antimicrobial Activity Screening

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

-

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density with a microplate reader.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways affected by brominated quinolines and a typical experimental workflow for their screening.

Caption: A typical experimental workflow for the screening of novel brominated quinolines.

Caption: A simplified diagram of apoptosis signaling pathways induced by brominated quinolines.

References

The Quinoline Core: A Technical Guide to the Discovery and Synthetic History of Substituted Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and rich synthetic history of substituted hydroxyquinolines. From their initial isolation to the development of foundational synthetic methodologies and the evolution toward modern catalytic systems, this document traces the journey of a chemical scaffold that has become fundamental in medicinal chemistry and materials science. This guide offers detailed experimental protocols for key classical syntheses, comparative data on synthetic methodologies, and visualizations of reaction workflows and biological mechanisms to support research and development efforts.

Discovery of the Hydroxyquinoline Scaffold

The story of hydroxyquinoline begins with its parent, quinoline, first isolated from coal tar in 1834. However, the specific discovery of the hydroxylated derivative, 8-hydroxyquinoline (also known as oxine), occurred several decades later. In 1880, Hugo Weidel and his student Albert Cobenzl were the first to obtain 8-hydroxyquinoline.[1] They achieved this by the decarboxylation of "oxycinchoninic acid," a derivative of the natural alkaloid cinchonine.[1] While they correctly identified the presence of a hydroxyl group on the benzene portion of the ring, they did not determine its precise location, naming the compound "oxyquinoline."[1]

Shortly thereafter, the Czech chemist Zdenko Hans Skraup, renowned for his eponymous quinoline synthesis, correctly identified the structure of 8-hydroxyquinoline while developing a method to synthesize substituted quinolines from substituted phenols.[1] Around the same period, Otto Fischer and Karl Bedall independently synthesized the compound but initially misidentified its structure.[1] The true potential of 8-hydroxyquinoline began to be unlocked in the 1920s with the discovery of its potent metal-chelating properties, a characteristic that would come to define many of its subsequent applications.[1]

Classical Synthetic Methodologies

The late 19th century was a fertile period for the development of heterocyclic chemistry, yielding several foundational methods for constructing the quinoline ring that are still recognized today. These classical syntheses are characterized by often harsh conditions, utilizing strong acids and high temperatures, but remain fundamental to the field.

The Skraup Synthesis (1880)

The Skraup synthesis is arguably the most classic method for producing the quinoline core. In the context of hydroxyquinolines, it involves the reaction of an aminophenol (e.g., 2-aminophenol to produce 8-hydroxyquinoline) with glycerol, a strong acid like sulfuric acid, and an oxidizing agent.[2][3] The reaction proceeds via the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aminophenol, acid-catalyzed cyclization, and finally, oxidation to yield the aromatic hydroxyquinoline.

The primary drawbacks of the traditional Skraup synthesis are its notoriously violent and exothermic nature and the frequent production of tarry byproducts, which can lead to low-to-moderate yields and difficult purification.[4]

// Nodes A [label="Starting Materials:\n2-Aminophenol, Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reagents:\nConc. H₂SO₄, Oxidizing Agent\n(e.g., o-Nitrophenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mixing & Heating\n(Controlled Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="In Situ Acrolein Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Michael Addition &\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Reaction Quench\n& Neutralization (pH 7-7.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Purification\n(e.g., Steam Distillation, Sublimation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Final Product:\n8-Hydroxyquinoline", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges A -> C; B -> C; C -> D [label="Exothermic Reaction"]; D -> E; E -> F; F -> G; G -> H; H -> I; } ` Caption: General experimental workflow for the Skraup synthesis.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a more versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[5][6] The reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup synthesis, leading to higher yields and cleaner products.[4] Its primary limitation lies in the accessibility of the required 2-aminoaryl carbonyl starting materials.[4] For synthesizing a substituted hydroxyquinoline, this would typically require a starting material like 2-amino-3-hydroxybenzaldehyde.

The Combes Synthesis (1888)

The Combes synthesis is used to prepare 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[7] The reaction forms a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring.[7] This method is particularly effective when using symmetrical β-diketones to avoid mixtures of regioisomers. To produce a hydroxyquinoline, a substituted aminophenol would be used as the starting material.

Comparative Analysis of Classical Syntheses

The choice of a classical synthesis route depends on the desired substitution pattern, availability of starting materials, and tolerance for harsh reaction conditions.

| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |

| Skraup | Aniline/Aminophenol, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted or benzene-ring substituted (hydroxy)quinolines | Low to Moderate | Uses readily available, simple starting materials.[4] | Harsh, highly exothermic conditions; often low yields and formation of tar byproducts.[4] |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Highly versatile substitution on both rings | Good to Excellent[4] | Milder conditions; high versatility and regiocontrol.[4] | Requires synthesis of often inaccessible 2-aminoaryl carbonyl compounds.[4] |

| Combes | Aniline/Aminophenol, β-Diketone | 2,4-Disubstituted (hydroxy)quinolines | Good | Good yields for specific 2,4-substitution patterns.[8] | Can produce isomeric mixtures with unsymmetrical diketones. |

| Doebner-von Miller | Aniline/Aminophenol, α,β-Unsaturated carbonyl compound | Substituted (hydroxy)quinolines | Moderate | Generally cleaner and better yields than the Skraup synthesis.[8] | The α,β-unsaturated carbonyl can be prone to polymerization. |

Detailed Experimental Protocols

The following protocols are generalized procedures for the classical synthesis of hydroxyquinolines. Researchers should consult specific literature for optimizations related to their desired substitution patterns.

Protocol for Skraup Synthesis of 8-Hydroxyquinoline

This protocol is adapted from established methodologies for the Skraup reaction.

Materials:

-

2-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

2-Nitrophenol (or another suitable oxidizing agent)

-

Ferrous sulfate (optional, as a moderator)

-

Sodium Hydroxide solution (e.g., 30%)

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, carefully add glycerol.

-

Under constant stirring, slowly add concentrated sulfuric acid, ensuring the temperature is managed.

-

Sequentially add 2-aminophenol and the oxidizing agent (2-nitrophenol).

-

Gently heat the mixture to approximately 125-130°C. The reaction is highly exothermic and will typically heat itself to around 140°C.[3] Maintain this temperature for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to below 100°C.

-

Slowly and carefully pour the reaction mixture into a large volume of water while stirring.

-

Heat the aqueous mixture to 75-80°C and neutralize it to a pH of 7.0-7.2 using a sodium hydroxide solution.[3]

-

The crude 8-hydroxyquinoline will precipitate. The product can be isolated while hot via filtration.

-

Further purification can be achieved by steam distillation or sublimation under reduced pressure.[3]

General Protocol for Friedländer Synthesis

Materials:

-

2-Amino-hydroxy-aryl ketone (e.g., 2-amino-5-hydroxyacetophenone)

-

A ketone with an α-methylene group (e.g., acetone)

-

Catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve the 2-amino-hydroxy-aryl ketone and the second ketone in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of acid or base.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure substituted hydroxyquinoline.

The Evolution to Modern Synthesis

While classical methods are foundational, modern organic synthesis has driven the development of milder, more efficient, and more versatile routes to substituted hydroxyquinolines. These methods often employ transition-metal catalysis to achieve transformations that are difficult or impossible under classical conditions.

Key modern approaches include:

-

Transition-Metal Catalyzed C-H Activation: Catalysts based on rhodium, cobalt, and palladium can direct the formation of the quinoline ring under significantly milder conditions.[9][10]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Hartwig-Buchwald amination allow for the direct synthesis of amino-substituted hydroxyquinolines from bromo-hydroxyquinolines and an amine, a transformation not achievable with classical methods.[11]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Friedländer synthesis.[10]

-

Green Chemistry Approaches: The development of catalyst-free reactions or the use of water as a solvent represents a move toward more environmentally benign synthetic protocols.[9]

Biological Significance: Clioquinol's Mechanism in Alzheimer's Disease

The therapeutic potential of substituted hydroxyquinolines is powerfully illustrated by clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a compound investigated for the treatment of Alzheimer's disease. Its mechanism of action is rooted in the core chelating ability of the 8-hydroxyquinoline scaffold.

Alzheimer's disease pathology is strongly associated with the aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and plaques. This aggregation process is known to be promoted and stabilized by metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺).[1] Clioquinol functions as a metal protein attenuating compound (MPAC) .[1][12] It is lipophilic, allowing it to cross the blood-brain barrier, where it chelates these excess metal ions. By binding Zn²⁺ and Cu²⁺, clioquinol inhibits their interaction with Aβ, thereby preventing peptide aggregation and helping to dissolve existing amyloid deposits.[1][13] This action reduces the Aβ burden, restores metal homeostasis, and ultimately ameliorates Aβ-induced toxicity, such as the impairment of endocytosis.[2][14]

// Nodes Abeta [label="Amyloid-β (Aβ)\nMonomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Metals [label="Excess Metal Ions\n(Cu²⁺, Zn²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oligomers [label="Toxic Aβ Oligomers\n& Plaques", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Neuronal Toxicity\n(Impaired Endocytosis, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Clioquinol [label="Clioquinol\n(MPAC)", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon]; Chelation [label="Metal Chelation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Restoration [label="Restoration of\nMetal Homeostasis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Abeta -> Oligomers; Metals -> Oligomers [label="Promotes Aggregation"]; Oligomers -> Toxicity [label="Induces"]; Clioquinol -> Chelation; Metals -> Chelation [style=dashed]; Chelation -> Abeta [label="Inhibits Aggregation &\nPromotes Dissolution", dir=back, constraint=false]; Chelation -> Restoration; Clioquinol -> Oligomers [style=dashed, arrowhead=T, color="#5F6368", label="Inhibits & Reverses"]; } ` Caption: Clioquinol's role as a metal-chelating agent in Alzheimer's.

Conclusion

The journey of substituted hydroxyquinolines from their discovery in the late 19th century to their current status as "privileged scaffolds" in modern chemistry is a testament to their enduring utility. The classical syntheses, though often demanding, provided the initial access to this critical core and laid the groundwork for decades of innovation. The evolution toward modern, catalytic methods has vastly expanded the synthetic toolbox, enabling the creation of highly functionalized and complex derivatives with greater efficiency and control. As demonstrated by the targeted mechanism of clioquinol, the unique properties of the hydroxyquinoline core continue to inspire new solutions to pressing challenges in medicine and materials science, ensuring its relevance for years to come.

References

- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. benchchem.com [benchchem.com]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clioquinol May Be Helpful in Alzheimer's Disease [medscape.com]

- 14. pnas.org [pnas.org]

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols and potential signaling pathways that are relevant for the evaluation of novel quinoline derivatives, based on research into structurally similar compounds.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for any experimental work, including solution preparation, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₅BrF₃NO | [1] |

| Molecular Weight | 292.05 g/mol | [1] |

| Exact Mass | 290.95 u | [2] |

| CAS Number | 59108-43-9 | [1] |

Hypothetical Biological Investigation Workflow

The following diagram illustrates a typical workflow for the initial investigation of a novel quinoline derivative, from synthesis to biological characterization. This represents a logical progression for assessing the therapeutic potential of compounds like this compound.

Caption: A generalized experimental workflow for a novel quinoline derivative.

Potential Signaling Pathway Modulation

Quinoline derivatives have been identified as modulators of various signaling pathways, including those involved in inflammation and cancer. One such pathway is the NF-κB signaling cascade, a critical regulator of the inflammatory response. The diagram below illustrates a simplified representation of this pathway, indicating a potential point of inhibition for a compound like this compound.

Caption: Simplified NF-κB signaling pathway with a potential point of inhibition.

Representative Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used for evaluating the cytotoxic effects of novel chemical entities on cancer cell lines.

1. Cell Seeding:

- Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well.

- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Perform serial dilutions to achieve a range of final concentrations.

- Treat the cells with the various concentrations of the test compound and incubate for 24-72 hours.

3. MTT Assay:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).

4. Data Analysis:

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to a vehicle-treated control group.

- Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity Assay (COX Enzyme Inhibition)

This protocol outlines a method to assess the potential anti-inflammatory properties of the compound by measuring the inhibition of cyclooxygenase (COX) enzymes.

1. Enzyme and Compound Preparation:

- Prepare solutions of purified COX-1 or COX-2 enzyme.

- Prepare various concentrations of this compound.

2. Reaction Mixture Setup:

- In a 96-well plate, combine the enzyme, a heme cofactor, and a suitable buffer solution.

- Add the test compound to the wells and incubate for a short period to allow for binding to the enzyme.

3. Reaction Initiation and Detection:

- Initiate the enzymatic reaction by adding arachidonic acid.

- The peroxidase activity of COX is measured using a probe that generates a fluorescent or colorimetric signal upon oxidation.

4. Data Analysis:

- Monitor the signal over time to determine the reaction rate.

- Calculate the percentage of enzyme inhibition for each compound concentration compared to a control without the inhibitor.

- Determine the IC₅₀ value for COX-1 and COX-2 to assess potency and selectivity.

References

An In-depth Technical Guide on the Safety, Handling, and Toxicity of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No: 59108-43-9). It is intended for use by qualified professionals in a laboratory setting. Information on the specific toxicity and detailed experimental protocols for this compound is limited in publicly available literature. Therefore, this guide also includes general principles of safe handling for quinoline derivatives and discusses the known biological activities of structurally related compounds for informational purposes. All laboratory work should be conducted with a thorough understanding of the potential hazards and in compliance with institutional and regulatory guidelines.

Chemical Identification and Physical Properties

This compound is a halogenated quinoline derivative. The presence of the trifluoromethyl group can significantly influence its chemical and biological properties.

| Property | Value | Source |

| CAS Number | 59108-43-9 | [1] |

| Molecular Formula | C₁₀H₅BrF₃NO | [1] |

| Molecular Weight | 292.05 g/mol | [1] |

| Boiling Point | 275.5°C at 760 mmHg | [1] |

| Flash Point | 120.4°C | [1] |

| Density | 1.724 g/cm³ | [1] |

| Physical State | Solid (form not specified) | - |

Note: Some physical properties are predicted and have not been experimentally verified. "no data available" indicates that the information was not found in the searched sources.

Hazard Identification and Safety Precautions

While a comprehensive GHS classification is not available in the reviewed sources, general safety precautions for handling chemical compounds of this nature should be strictly followed. The Safety Data Sheet (SDS) indicates a lack of specific hazard statements, which underscores the need for cautious handling.

Personal Protective Equipment (PPE):

A crucial aspect of safe handling involves the consistent and correct use of personal protective equipment.

| Protection Type | Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact and absorption. |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation. | To prevent inhalation of the substance. |

Engineering Controls:

-

Work with this compound in a designated area, preferably within a chemical fume hood to control airborne dust.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for safely handling chemical compounds.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor. |

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Wear self-contained breathing apparatus if necessary.

-

Accidental Release: Avoid dust formation. Collect and arrange for disposal. Prevent further leakage or spillage if it is safe to do so.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

The logical relationship for spill response is outlined in the diagram below.

Caption: Decision-making process for responding to a chemical spill.

Toxicity Information

Specific Toxicity Data for this compound:

A thorough search of publicly available databases and scientific literature did not yield specific quantitative toxicity data, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration), for this compound. The toxicological properties of this specific compound have not been extensively investigated.[2]

General Toxicity and Biological Activity of 8-Hydroxyquinoline Derivatives:

Compounds containing the 8-hydroxyquinoline (8-HQ) core structure are known to exhibit a wide range of biological activities.[3] This class of compounds has attracted significant attention in medicinal chemistry for the development of new therapeutic agents.[3]

-

Antimicrobial and Antifungal Effects: Many 8-HQ derivatives have demonstrated potent antimicrobial and antifungal properties.[3]

-

Anticancer Activity: Several studies have reported the in-vitro anticancer activity of various substituted 8-hydroxyquinolines against different cancer cell lines.[3][4] For example, some bromo- and cyano-substituted 8-hydroxyquinolines have been shown to induce apoptosis in cancer cells.[4][5]

-

Mechanism of Action: The biological activity of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which can interfere with essential biological processes. However, the precise mechanism can vary depending on the specific substitutions on the quinoline ring. For some related 8-aminoquinolines, the mechanism of action involves metabolic activation and the generation of reactive oxygen species (ROS).[6]

Given the known biological activities of structurally similar compounds, it is prudent to handle this compound with a high degree of caution, assuming it may be biologically active and potentially toxic.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, or use of this compound were not found in the reviewed literature. Researchers planning to work with this compound will need to develop their own protocols based on general synthetic methods for quinoline derivatives and standard practices for handling potentially hazardous chemicals. General synthesis strategies for brominated quinolines often involve the bromination of a substituted quinoline precursor.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility. Do not discharge to sewer systems.

Conclusion

References

- 1. 8-BROMO-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL - Safety Data Sheet [chemicalbook.com]

- 2. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 7. acgpubs.org [acgpubs.org]

Methodological & Application

Step-by-step synthesis protocol for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline.

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and agrochemical research. The described method is based on the well-established Conrad-Limpach reaction, which involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.

Reaction Scheme

The synthesis of this compound is a two-step process:

-

Formation of the Enamine Intermediate: 2-Bromoaniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of an acid catalyst to form the corresponding enamine intermediate.

-

Thermal Cyclization: The enamine intermediate is heated at a high temperature in a high-boiling point solvent to induce cyclization and formation of the final quinoline product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-Bromoaniline | 1.0 eq | |

| Ethyl 4,4,4-trifluoroacetoacetate | 1.0 eq | [1] |

| p-Toluenesulfonic acid monohydrate | 0.05 eq | [1] |

| Toluene | Anhydrous | [1] |

| Diphenyl ether | Anhydrous | [2][3] |

| Reaction Conditions | ||

| Step 1 (Enamine Formation) | ||

| Temperature | Reflux (approx. 110-120 °C) | [1] |

| Reaction Time | 12-18 hours | [1] |

| Step 2 (Cyclization) | ||

| Temperature | 250 °C | [2][3] |

| Reaction Time | 30-60 minutes | [2][3] |

| Yield | ||

| Expected Overall Yield | 40-60% | Estimated |

| Purification | ||

| Method | Recrystallization | |

| Solvent | Ethanol/Water or Toluene |

Experimental Protocol

Materials and Equipment:

-

2-Bromoaniline (99%)

-

Ethyl 4,4,4-trifluoroacetoacetate (98%)

-

p-Toluenesulfonic acid monohydrate (98.5%)

-

Toluene (anhydrous)

-

Diphenyl ether (99%)

-

Ethanol (reagent grade)

-

Hexanes (reagent grade)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

High-temperature thermometer

-

Buchner funnel and filter paper

-

Rotary evaporator

Step 1: Synthesis of Ethyl 3-((2-bromophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-bromoaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Add anhydrous toluene to the flask to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as an oil or a low-melting solid. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate round-bottom flask suitable for high-temperature reactions, preheat an appropriate volume of diphenyl ether to 250 °C in a heating mantle.

-

Slowly add the crude enamine intermediate from Step 1 dropwise to the hot diphenyl ether with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for 30-60 minutes. The cyclization reaction is usually rapid.

-

Monitor the completion of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. Upon cooling, the product may precipitate.

-

Add hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold hexanes to remove residual diphenyl ether.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

-

Dry the purified product under vacuum.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in Cancer Cell Line Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potent anticancer properties. The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. Modifications to the quinoline ring, such as halogenation and the introduction of functional groups like hydroxyl and trifluoromethyl moieties, can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of these compounds.

This document provides detailed application notes and experimental protocols for the evaluation of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline in cancer cell line proliferation assays. It is important to note that while extensive research has been conducted on the anticancer effects of various quinoline derivatives, specific data for this compound is not widely available in the public domain. Therefore, the information and protocols presented herein are based on studies of structurally related brominated, hydroxylated, and trifluoromethyl-substituted quinolines. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this specific compound.

The presence of a bromine atom at the C8 position, a hydroxyl group at the C4 position, and a trifluoromethyl group at the C2 position suggests that this compound may exhibit interesting biological activities. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and potency of drug candidates.

Data Presentation: Antiproliferative Activity of Structurally Related Quinoline Derivatives

To provide a context for the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various structurally related quinoline derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, showcases the broad-spectrum antiproliferative activity of this class of compounds.

Table 1: IC50 Values of Brominated 8-Hydroxyquinoline Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 | [1] |

| HeLa | Human Cervix Carcinoma | 12.8 | [1] | |

| HT29 | Human Colon Carcinoma | 25.6 | [1] | |

| 5-Bromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | >50 | [1] |

| HeLa | Human Cervix Carcinoma | >50 | [1] | |

| HT29 | Human Colon Carcinoma | >50 | [1] |

Table 2: IC50 Values of Other Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Rat Glioblastoma | 15.4 | [2] |

| HeLa | Human Cervical Cancer | 26.4 | [2] | |

| HT29 | Human Adenocarcinoma | 15.0 | [2] | |

| 6,8-dibromo-5-nitroquinoline | C6 | Rat Glioblastoma | 50.0 | [2] |

| HT29 | Human Adenocarcinoma | 26.2 | [2] | |

| HeLa | Human Cervical Cancer | 24.1 | [2] | |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D | Breast Cancer | 0.016 | [3] |

Experimental Protocols

The following are detailed protocols for standard assays to evaluate the antiproliferative and cytotoxic effects of this compound on cancer cell lines.

Protocol 1: MTT Cell Proliferation Assay